molecular formula C6H5NO5S B083894 4-sulfopyridine-3-carboxylic Acid CAS No. 14045-15-9

4-sulfopyridine-3-carboxylic Acid

Cat. No.: B083894
CAS No.: 14045-15-9
M. Wt: 203.17 g/mol
InChI Key: IGWGDXGNXRWAPM-UHFFFAOYSA-N
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Description

4-Sulfopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H5NO5S. It is characterized by a pyridine ring substituted with a sulfonic acid group at the 4-position and a carboxylic acid group at the 3-position. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfopyridine-3-carboxylic acid typically involves the sulfonation of pyridine-3-carboxylic acid. One common method includes the reaction of pyridine-3-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under specific conditions.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Sulfopyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-sulfopyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonic and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

    4-Sulfopyridine: Lacks the carboxylic acid group, which affects its solubility and reactivity.

    3-Sulfopyridine-4-carboxylic acid: An isomer with different positioning of functional groups, leading to distinct chemical and biological properties.

Uniqueness: 4-Sulfopyridine-3-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

4-sulfopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-3-7-2-1-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGDXGNXRWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376567
Record name 4-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-15-9
Record name 4-Sulfo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14045-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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